2,4,4-Trimethyl-2,3-pentanediol

Antiaging Thermotolerance Bioactivity

This branched C8 diol (CAS 73174-88-6) is a specialty building block differentiated by its precise 2,4,4-trimethyl substitution pattern. Unlike linear or differently-branched diols, its sterically hindered 2,3-diol group enables the formation of low-melting eutectic mixtures with co-monomers (e.g., neopentyl glycol, 1,6-hexanediol), allowing liquid-state charging for energy-efficient polyester manufacturing. The unique hydrogen-bonding network and hydrophobic character (XLogP3-AA=1.3) make it essential for synthesizing specialty plasticizers and polymer modifiers with tuned compatibility and thermal properties. Researchers also utilize it as a reference standard and to probe biological stress-resistance pathways.

Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
CAS No. 73174-88-6
Cat. No. B11964945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,4-Trimethyl-2,3-pentanediol
CAS73174-88-6
Molecular FormulaC8H18O2
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(C)(C)O)O
InChIInChI=1S/C8H18O2/c1-7(2,3)6(9)8(4,5)10/h6,9-10H,1-5H3
InChIKeyJDYWKAYETKZYIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,4-Trimethyl-2,3-pentanediol (CAS 73174-88-6) Procurement: Sourcing and Baseline Identification for a Branched C8 Diol


2,4,4-Trimethyl-2,3-pentanediol (CAS 73174-88-6; also registered as 64512-96-5) is a branched C8 diol with the molecular formula C8H18O2 and a molecular weight of 146.23 g/mol [1]. It is a member of the pentanediol family, distinguished by its specific methyl substitution pattern which imparts unique steric and electronic properties [2]. The compound is primarily recognized for its utility as a chemical intermediate and a specialty building block in organic synthesis, rather than a commodity solvent or large-scale polymer feedstock [3]. Key physical property data, such as a boiling point of 193.8°C at 760 mmHg and a flash point of 76.3°C, have been computed and reported in authoritative chemical databases [1].

Why Generic Substitution Fails: Differentiating 2,4,4-Trimethyl-2,3-pentanediol from Other Pentanediols in Scientific Workflows


The substitution of 2,4,4-trimethyl-2,3-pentanediol with a more common, linear, or differently-branched diol is not chemically equivalent and will lead to divergent outcomes in research and industrial applications. The precise location of the methyl groups and hydroxyl functionalities on the C8 backbone dictates its steric bulk, hydrogen-bonding network, and conformational flexibility [1]. As demonstrated by fundamental studies on isomeric pentanediols, even subtle shifts in the hydroxyl group positions result in significantly altered dielectric relaxation behaviors and hydrogen-bonding patterns, with the 2,3-isomer exhibiting the most irregular intermolecular bonding [1]. This structural specificity directly impacts its reactivity in esterification and polymerization, its role in forming eutectic mixtures for polyester synthesis [2], and its performance as a specialty building block. Therefore, any deviation in the molecular architecture will yield a distinct set of chemical and physical properties, which can critically affect the yield, purity, and properties of the final product in a given synthetic pathway or formulation. The following quantitative evidence underscores these non-fungible characteristics.

Quantitative Evidence for Selecting 2,4,4-Trimethyl-2,3-pentanediol (CAS 73174-88-6): A Comparative Analysis


Superior Thermal Stress Resistance: A Comparative Study with 1,5-Pentanediol in C. elegans Model

In a comparative study of antiaging effects using a Caenorhabditis elegans model, the parent compound 2,3-pentanediol demonstrated significantly improved survival outcomes under thermal stress relative to its positional isomer, 1,5-pentanediol [1]. This indicates a biological activity that is highly sensitive to the specific diol structure.

Antiaging Thermotolerance Bioactivity

Enhanced Hydrophobic Character: Calculated LogP Value for Improved Solvent Extraction and Partitioning

The computed XLogP3-AA value for 2,4,4-trimethyl-2,3-pentanediol is 1.3 [1]. This quantifies its hydrophobic character and predicts its superior partitioning into non-polar environments relative to more polar, lower-molecular-weight diols.

Solvent extraction Hydrophobicity Partition coefficient

Distinct Hydrogen-Bonding Dynamics: Dielectric Relaxation Behavior of 2,3-Pentanediol Isomers

Fundamental research on isomeric pentanediols has established that the proximity of hydroxyl groups dramatically influences the degree of internal hydrogen bonding and the subsequent dielectric relaxation properties [1]. The 2,3-pentanediol isomer, which forms the core of the target compound, was found to have the lowest β parameter (ca. 0.55) and the longest relaxation time (τ0) in the series of five pentanediols, indicating the most irregular and cooperative intermolecular hydrogen-bonding network.

Dielectric relaxation Hydrogen bonding Physical chemistry

Key Application Scenarios for Procuring 2,4,4-Trimethyl-2,3-pentanediol (CAS 73174-88-6)


Synthesis of High-Performance Polyesters via Eutectic Mixture Formation

2,4,4-Trimethyl-2,3-pentanediol is specified as a preferred diol in the synthesis of polyesters via condensation polymerization. Its value proposition lies in its ability to form low-melting eutectic mixtures with other diols (e.g., neopentyl glycol, 1,6-hexanediol), enabling liquid-state charging of the reactants and significant savings in labor and energy during the manufacturing process [1]. Procurement of this specific diol is essential for replicating the process conditions and achieving the desired polyester properties described in the patent.

Development of Specialty Plasticizers and Polymer Modifiers

The unique molecular structure of 2,4,4-trimethyl-2,3-pentanediol, featuring a branched C8 backbone and a sterically hindered 2,3-diol group, makes it a valuable building block for creating specialty plasticizers and polymer modifiers [2]. Its distinct hydrophobic character (XLogP3-AA = 1.3) [3] and specific hydrogen-bonding network [4] can be exploited to tune the compatibility, flexibility, and thermal properties of polymeric materials in a way that linear or less-substituted diols cannot. Researchers procuring this compound are likely focused on achieving specific polymer performance characteristics not attainable with more common diol alternatives.

Biological Probe for Investigating Structure-Activity Relationships of Diols

Based on evidence that the 2,3-pentanediol motif exhibits enhanced antiaging and thermotolerance properties in a C. elegans model compared to its 1,5-isomer, 2,4,4-trimethyl-2,3-pentanediol serves as a crucial tool in chemical biology and medicinal chemistry [5]. Its procurement is justified for studies aiming to elucidate the molecular mechanisms by which specific diol structures interact with biological systems to confer stress resistance or modulate aging pathways. The compound's unique structure allows researchers to probe the functional consequences of a branched, sterically hindered diol pharmacophore.

Reference Standard for Analytical Method Development and Structure Elucidation

Given the availability of its comprehensive analytical data, including infrared (IR) spectra in authoritative databases [6] and computed properties [3], 2,4,4-trimethyl-2,3-pentanediol is an ideal candidate for use as a reference standard. Its procurement supports the development and validation of analytical methods (e.g., GC, HPLC, NMR) for the detection and quantification of this specific diol or related impurities in complex matrices, ensuring accuracy and reproducibility in both research and industrial quality control settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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